8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione
Description
This compound is a pentacyclic diterpenoid derivative featuring a complex fused-ring system with oxygen heteroatoms, a hydroxyacetyl substituent, and dual ketone groups at positions 11 and 14. Its molecular formula is C₂₅H₃₄O₆ (molecular weight: 430.59 g/mol) . The structure includes:
- A 5,7-dioxapentacyclo core with methyl, propyl, and hydroxyacetyl substituents.
- Two conjugated dienone moieties (positions 14,17 and 11,16).
Its structural complexity necessitates advanced crystallographic methods like SHELXL for refinement and analysis .
Properties
Molecular Formula |
C25H32O6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3 |
InChI Key |
NTERSHSWHLAIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as cyclization, oxidation, and acetylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
(a) Budesonide (CAS 51333-22-3)
- Molecular Formula : C₂₅H₃₄O₆ (identical to the target compound) .
- Key Differences :
- Functional Groups : Budesonide has an 11-hydroxyl group and a single ketone at position 16, whereas the target compound features dual ketones (11,16-dione) .
- Stereochemistry : Budesonide’s stereochemical configuration (1S,2S,8S,9S,11S,12S,13R) differs, impacting receptor binding and metabolic stability.
- Applications: Budesonide is a clinically used corticosteroid with anti-inflammatory properties (e.g., Pulmicort®, Rhinocort®) .
(b) 6,13-Dimethyl-16-oxo-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-5,14,17-trien-11-yl Acetic Acid
- Molecular Formula : C₂₂H₃₂O₆ (smaller due to an acetic acid substituent instead of hydroxyacetyl) .
- Key Differences :
- Heteroatoms : Replaces the dioxa system with a nitrogen atom (7-aza).
- Bioactivity : The acetic acid group may enhance solubility but reduce membrane permeability compared to the hydroxyacetyl group in the target compound.
(c) Spiro[4.5]decane-6,10-dione Derivatives
- Structure : Features a spirocyclic framework with benzothiazole and aryl groups .
- Key Differences :
- Ring System : Hexagonal spiro rings vs. pentacyclic dioxapentacyclo.
- Functional Groups : Contains pyrrolidine-1-carbonyl and benzothiazole moieties, which are absent in the target compound.
- Applications : Primarily used in organic synthesis for heterocyclic diversification .
Physicochemical and Electronic Properties
Electronic Characteristics:
- The target compound’s dual ketones create a strong electron-deficient region, enhancing reactivity toward nucleophiles. In contrast, Budesonide’s hydroxyl group participates in hydrogen bonding, critical for glucocorticoid receptor interactions .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic effects. These types of compounds often exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
1. Anti-inflammatory Properties
Many compounds with similar structural features have been studied for their anti-inflammatory effects. For instance, corticosteroids are known to inhibit pro-inflammatory cytokines and reduce inflammation in conditions such as asthma and autoimmune diseases.
2. Antioxidant Activity
Compounds with multiple hydroxyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to the compound's overall therapeutic potential.
3. Cytotoxic Effects
Research indicates that certain derivatives of complex organic molecules can induce apoptosis in cancer cells. This cytotoxic effect is particularly valuable in developing treatments for various cancers.
The biological mechanisms through which these compounds exert their effects typically involve modulation of signaling pathways related to inflammation and cell survival. For example, they may interact with nuclear receptors or inhibit specific enzymes involved in inflammatory processes.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of structurally similar compounds, researchers found that these molecules could significantly reduce the levels of inflammatory markers in animal models of arthritis. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in chronic inflammatory diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
Another study focused on a related compound demonstrated its ability to induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways, leading to cell death while sparing normal cells, suggesting a selective action that could be beneficial for cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference Study |
|---|---|---|
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Study on arthritis models |
| Antioxidant | Protects against oxidative stress | General antioxidant studies |
| Cytotoxic | Induces apoptosis in cancer cells | Breast cancer cell line study |
| Mechanism of Action | Modulates signaling pathways related to inflammation | Various pharmacological studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
